dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a fluorobenzoyl group attached to an aminoterephthalate moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group can interact with enzyme active sites, potentially inhibiting their activity. The terephthalate moiety may also contribute to binding affinity and specificity. Pathways involved in its action include inhibition of key enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl terephthalate
- Dimethyl 2-aminoterephthalate
- Dimethyl 2-(benzoylamino)terephthalate
Uniqueness
Dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability
Properties
IUPAC Name |
dimethyl 2-[(2-fluorobenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5/c1-23-16(21)10-7-8-12(17(22)24-2)14(9-10)19-15(20)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXNAIJSRSTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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